molecular formula C10H9I3O3S B8507931 2,3,3-Triiodoallyl-p-toluenesulfonate

2,3,3-Triiodoallyl-p-toluenesulfonate

Cat. No. B8507931
M. Wt: 589.96 g/mol
InChI Key: KCWKLIOQGJTMFI-UHFFFAOYSA-N
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Patent
US04563472

Procedure details

To a solution of 340 mg (5 mmoles) of imidazole in 5.0 ml of dry DMF were added 606 mg (1 mmole) of 3-p-toluenesulfonyloxy-1,1,2-triiodo-1-propene and the reaction was effected at 25° C. for 2 hours. The reaction mixture was poured into 20 ml of ice-water while stirring vigorously and the mixture was allowed to stand for a further one hour. The crystalline substance thus separated was recovered by filtration, washed with water and then dried. Yield 440 mg (96%), mp 127°-128° C. (with decomposition).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C1(C)C=CC(S(O[CH2:16][C:17]([I:21])=[C:18]([I:20])[I:19])(=O)=O)=CC=1>CN(C=O)C>[I:21][C:17](=[C:18]([I:20])[I:19])[CH2:16][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
606 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(=C(I)I)I)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
20 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for a further one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystalline substance thus separated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC(CN1C=NC=C1)=C(I)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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